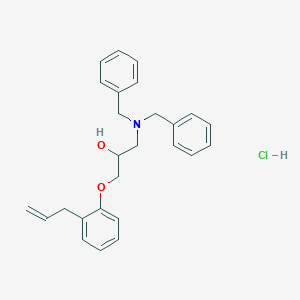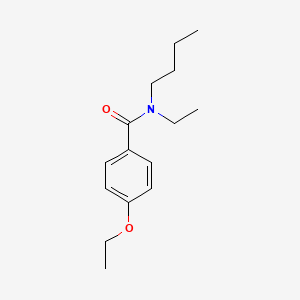![molecular formula C17H18FNO B3979856 N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B3979856.png)
N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide
Overview
Description
N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound features a fluorine atom attached to the benzamide structure, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(butan-2-yl)aniline and 3-fluorobenzoic acid.
Amidation Reaction: The primary step involves the formation of an amide bond between the amine group of 4-(butan-2-yl)aniline and the carboxylic acid group of 3-fluorobenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the amidation reaction is carried out under controlled conditions. The use of automated systems for reagent addition, temperature control, and product isolation ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the benzamide structure can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with different nucleophiles.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The butan-2-yl group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[4-(butan-2-yl)phenyl]-3-bromobenzamide: Contains a bromine atom instead of fluorine.
N-[4-(butan-2-yl)phenyl]-3-iodobenzamide: Features an iodine atom in place of fluorine.
Uniqueness
N-[4-(butan-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of organic compounds, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-3-12(2)13-7-9-16(10-8-13)19-17(20)14-5-4-6-15(18)11-14/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBKTRDFIRCSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE](/img/structure/B3979785.png)
![N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide](/img/structure/B3979790.png)
![2-{[methyl(quinolin-5-ylmethyl)amino]methyl}benzonitrile](/img/structure/B3979798.png)

![Methyl 2-[(2-bromobenzoyl)amino]-4-methylpentanoate](/img/structure/B3979810.png)

![3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3979834.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,3-diphenylpropanamide](/img/structure/B3979842.png)
![N,6-dimethyl-N-[(2-methylpyridin-4-yl)methyl]-2-propylpyrimidin-4-amine](/img/structure/B3979846.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-fluorobenzoate](/img/structure/B3979867.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3979883.png)
